4-(2-Methylbenzoyl)benzoic acid

Description

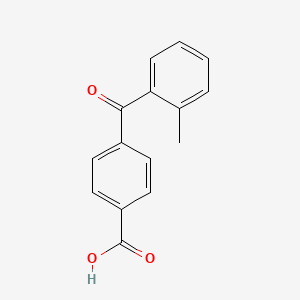

4-(2-Methylbenzoyl)benzoic acid is a substituted benzoic acid derivative featuring a 2-methylbenzoyl group at the para position of the benzoic acid core. The compound’s structure consists of two aromatic rings: a benzoic acid moiety and a 2-methyl-substituted benzoyl group connected via a ketone linkage.

The synthesis of such derivatives typically involves Friedel-Crafts acylation or condensation reactions. For example, analogous compounds like 4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)benzoic acid are synthesized via nucleophilic substitution of bromomethyl intermediates with amines or other nucleophiles .

Properties

Molecular Formula |

C15H12O3 |

|---|---|

Molecular Weight |

240.25 g/mol |

IUPAC Name |

4-(2-methylbenzoyl)benzoic acid |

InChI |

InChI=1S/C15H12O3/c1-10-4-2-3-5-13(10)14(16)11-6-8-12(9-7-11)15(17)18/h2-9H,1H3,(H,17,18) |

InChI Key |

KRRWCEJCYPGASY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C(=O)C2=CC=C(C=C2)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

Substituent Position and Electronic Effects :

- The 2-methyl group in this compound introduces steric hindrance and electron-donating effects, reducing acidity compared to 4-nitro derivatives .

- 4-Hydroxybenzoic acid exhibits higher aqueous solubility due to hydrogen bonding from the hydroxyl group, unlike the hydrophobic 2-methylbenzoyl substituent .

Biological Activity: Compounds like 4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)benzoic acid demonstrate selective butyrylcholinesterase (BChE) inhibition (IC50: 0.8–5.2 μM), highlighting the importance of nitrogen-containing substituents for enzyme targeting . Natural derivatives such as p-hydroxybenzoic acid (isolated from Althaea rosea) show antioxidant and antimicrobial properties, whereas synthetic analogs like this compound lack documented bioactivity data .

Crystallographic and Spectroscopic Comparisons

- Crystal Packing: 2-(4-Methylbenzoyl)benzoic acid monohydrate forms a 3D framework via O–H⋯O hydrogen bonds, with a dihedral angle of 69.12° between aromatic rings . In contrast, nitro-substituted analogs (e.g., 4-(4-nitrobenzoyl)benzoic acid) exhibit planar conformations due to resonance stabilization .

- Spectroscopic Data :

- HNMR : For 2-hydroxy-4-substituted benzothiazolyl-azo benzoic acid derivatives, aromatic protons resonate at δ 6.8–8.2 ppm, while carboxylic acid protons appear at δ 12–13 ppm . Similar shifts are expected for this compound.

- UV-Vis : Azo derivatives show λmax at 350–450 nm due to extended conjugation, whereas this compound likely absorbs at shorter wavelengths (λmax ~260–300 nm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.